4-Isopropylphenylacetic acid
Overview
Description
4-Isopropylphenylacetic acid is an organic compound with the chemical formula C11H14O2. It is also known as p-isopropylphenylacetic acid or benzeneacetic acid, 4-(1-methylethyl)-. This compound is characterized by a benzene ring substituted with an isopropyl group and an acetic acid moiety. It appears as a white crystalline solid at room temperature and has a distinct odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropylphenylacetic acid can be synthesized through the reaction of acetophenone and isopropyl cyanoacetate. Under alkaline conditions, these reactants undergo a carbonyl addition reaction to form the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of acetophenone and isopropyl cyanoacetate as starting materials. The reaction is catalyzed by an alkaline catalyst, and the product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylphenylacetic acid participates in various chemical reactions due to the presence of both a benzene ring and a carboxyl group. Some common reactions include:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Etherification: Formation of ethers through reaction with alkyl halides.
Aromatic Substitution: Electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions:
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Etherification: Alkyl halides and bases (e.g., sodium hydroxide).
Aromatic Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Esterification: Esters of this compound.
Etherification: Ethers of this compound.
Aromatic Substitution: Substituted derivatives of this compound.
Scientific Research Applications
4-Isopropylphenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-isopropylphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can participate in various biochemical reactions, influencing cellular processes and metabolic pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Phenylacetic acid: Similar structure but lacks the isopropyl group.
4-Methylphenylacetic acid: Similar structure with a methyl group instead of an isopropyl group.
4-Ethylphenylacetic acid: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness: 4-Isopropylphenylacetic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This structural feature can lead to different biological activities and applications compared to its analogs .
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERBQXVRXYCGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196298 | |
Record name | 4-Isopropylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4476-28-2 | |
Record name | 4-(1-Methylethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4476-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropylphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004476282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isopropylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isopropylphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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